{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate
Description
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfonyl-3-phenylpyrazol-4-yl]methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O4S/c1-17-8-14-21(15-9-17)33(30,31)24-22(16-32-25(29)19-10-12-20(26)13-11-19)23(27-28(24)2)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSPXAYQWOLEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and the underlying mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of the title compound involves a multi-step process. The key steps include:
- Formation of Pyrazole Ring : The pyrazole moiety is synthesized through the reaction of appropriate precursors in the presence of a catalyst.
- Sulfonylation : The introduction of the sulfonyl group from 4-methylbenzenesulfonyl chloride enhances the compound's biological activity.
- Carboxylation : The final step involves the addition of a 4-chlorobenzenecarboxylate group, which is crucial for the compound's pharmacological properties.
The overall yield and purity are typically assessed using techniques such as NMR and HPLC.
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. For example, a related compound, [18F]celecoxib, demonstrated selective COX-2 inhibition and was evaluated using PET imaging techniques in vivo .
- Antioxidant Properties : Pyrazole derivatives often exhibit antioxidant activities, which can mitigate oxidative stress in biological systems.
Case Studies
- Anti-inflammatory Effects : In a study evaluating various pyrazole derivatives, it was found that compounds with sulfonyl groups exhibited significant anti-inflammatory properties in rodent models. These effects were measured through reductions in edema and inflammatory markers .
- Analgesic Activity : Another study highlighted the analgesic potential of pyrazole derivatives, suggesting that the introduction of specific substituents can enhance pain relief efficacy .
- Neuroprotective Effects : Research indicated that certain pyrazole compounds could protect neuronal cells from apoptosis induced by oxidative stress, showcasing their potential in neurodegenerative disease models .
Data Table
Scientific Research Applications
The compound {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. Below is a detailed exploration of its applications, supported by relevant data and case studies.
Molecular Formula and Structure
- Molecular Formula : C18H17ClN2O2S
- Molar Mass : 360.85778 g/mol
The compound features a pyrazole ring, which is known for its diverse biological activities, making it a candidate for therapeutic applications.
Medicinal Chemistry
The compound exhibits properties that may be beneficial in the development of pharmaceuticals. Pyrazole derivatives have been studied extensively for their anti-inflammatory , antioxidant , and anticancer activities.
Case Study: Anticancer Activity
A study highlighted the synthesis of various pyrazole derivatives, demonstrating significant cytotoxic effects against human cancer cell lines. The incorporation of substituents like the methylphenylsulfonyl group enhances the biological activity of pyrazole compounds, potentially leading to new cancer therapies .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 12.5 | RKO (Colorectal) |
| Compound B | 8.7 | MDA-MB-231 (Breast) |
| {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate | TBD | TBD |
Agricultural Applications
The compound may also find applications in agriculture as a potential pesticide or herbicide. Pyrazole derivatives have shown efficacy against various phytopathogenic microorganisms.
Case Study: Herbicidal Activity
Research indicates that certain pyrazole compounds can inhibit the growth of specific weeds while being less toxic to crops. This selective herbicidal activity is crucial for sustainable agricultural practices .
Table 2: Herbicidal Efficacy of Pyrazole Compounds
| Compound Name | Target Weed | Efficacy (%) |
|---|---|---|
| Compound C | Dandelion | 85 |
| Compound D | Crabgrass | 90 |
| {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate | TBD |
Biochemical Research
The compound's structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
Research has shown that pyrazole derivatives can inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 , which is relevant in metabolic syndrome and related disorders like diabetes and obesity .
Table 3: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| Compound E | 11β-HSD Type 1 | 25 |
| {1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate | TBD |
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound is synthesized through multi-step processes involving pyrazole core formation, sulfonylation, and esterification. Key reactions include:
Table 1: Common Synthetic Routes and Conditions
-
Mechanistic Insight :
-
The sulfonyl group enhances electrophilicity at the pyrazole C-5 position, enabling nucleophilic substitutions.
-
The ester group undergoes hydrolysis under acidic/basic conditions to form carboxylic acids.
-
Nucleophilic Substitution Reactions
The sulfonyl group at C-5 participates in nucleophilic substitutions due to its electron-withdrawing nature:
Table 2: Substitution Reactions at the Sulfonyl Group
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | DMF, 80°C, 12 h | Sulfonamide derivatives | 50–65% | |
| Thiols | EtOH, reflux, 6 h | Thioether analogs | 55–70% | |
| Alcohols | NaH, THF, rt, 24 h | Sulfonate esters | 40–60% |
-
Notable Example :
Reaction with benzylamine produces {1-methyl-5-(benzylsulfamoyl)-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate , confirmed via NMR and IR .
Ester Hydrolysis and Transesterification
The 4-chlorobenzenecarboxylate ester is reactive under hydrolytic conditions:
Table 3: Hydrolysis and Transesterification Data
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄, H₂O, reflux, 8 h | 4-Chlorobenzoic acid | 85% | |
| Basic hydrolysis | NaOH, EtOH/H₂O, rt, 12 h | Sodium 4-chlorobenzoate | 90% | |
| Transesterification | MeOH, H₂SO₄, 60°C, 6 h | Methyl 4-chlorobenzoate | 70% |
-
Stability : The ester remains intact under neutral conditions but degrades rapidly in strongly acidic/basic media .
Catalytic Modifications and Green Chemistry
Recent methods emphasize eco-friendly catalysis for functionalizing the pyrazole core:
Table 4: Catalytic Approaches for Pyrazole Functionalization
| Catalyst | Reaction Type | Time | Yield | Source |
|---|---|---|---|---|
| Cellulose sulfuric acid | Knoevenagel-Michael | 3–5 h | 74–97% | |
| Piperidine | Cyclocondensation | 12 h | 70–90% | |
| Silica-bonded S-sulfonic acid | Esterification | 2 h | 80% |
-
Optimization : Cellulose sulfuric acid reduces reaction times by 50% compared to traditional catalysts (e.g., TEBA or SDS) .
Stability Under Thermal and Oxidative Conditions
The compound’s thermal stability was assessed via thermogravimetric analysis (TGA):
Table 5: Thermal Degradation Profile
| Temperature Range (°C) | Mass Loss (%) | Degradation Product | Source |
|---|---|---|---|
| 25–150 | <5% | Solvent evaporation | |
| 150–300 | 30% | Sulfonyl group decomposition | |
| 300–500 | 65% | Pyrazole ring fragmentation |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the pyrazole ring, sulfonyl/phenoxy/sulfanyl groups, and ester linkages. Below is a comparative analysis based on available
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Chlorinated aryl groups (e.g., 4-chlorobenzenecarboxylate) are common in bioactive molecules due to their metabolic stability and hydrophobic interactions .
Synthetic Accessibility: Sulfonated pyrazoles (e.g., target compound) require multi-step synthesis involving sulfonation, whereas phenoxy analogs (e.g., ) may be synthesized via nucleophilic substitution .
Biological Relevance :
- Sulfonated pyrazoles are often explored as enzyme inhibitors (e.g., cyclooxygenase-2) due to their structural mimicry of cofactors .
- Bis-pyrazole derivatives (e.g., ) exhibit diverse activities, including anti-inflammatory and antiparasitic effects.
Physical Properties :
- Melting points are sparsely reported, but sulfanyl-containing intermediates (e.g., ) show lower melting points (~114–116°C) compared to bulkier sulfonated esters.
Preparation Methods
Reaction Conditions:
- Ethyl acetoacetate (1.0 equiv) and methylhydrazine (1.1 equiv) are refluxed in anhydrous ethanol for 4–6 hours.
- Acidic work-up (5% HCl) precipitates 3-methyl-1-phenylpyrazol-5-one , which is recrystallized from ethanol (yield: 82–88%).
Mechanistic Insight :
The reaction proceeds via enolization of ethyl acetoacetate, followed by nucleophilic attack by methylhydrazine and cyclization to form the pyrazolone intermediate.
Sulfonation at the 5-Position: Introducing the 4-Methylphenylsulfonyl Group
Sulfonation is achieved using 4-methylbenzenesulfonyl chloride under basic conditions.
Optimized Protocol:
- 3-Methyl-1-phenylpyrazol-5-one (1.0 equiv) is dissolved in acetonitrile with triethylamine (1.5 equiv).
- 4-Methylbenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.
- The mixture is stirred at room temperature for 8–12 hours, followed by aqueous work-up and purification via column chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Purity (HPLC) | >98% | |
| Reaction Time | 12 hours |
Challenges :
- Competing O-sulfonation vs. N-sulfonation requires careful stoichiometric control.
- Excess sulfonyl chloride leads to bis-sulfonated byproducts.
Esterification: Attachment of 4-Chlorobenzoate
The final step involves esterifying the hydroxymethyl group with 4-chlorobenzoyl chloride .
Methodology:
- {1-Methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methanol (1.0 equiv) is dissolved in dichloromethane .
- 4-Chlorobenzoyl chloride (1.3 equiv) and DMAP (0.1 equiv) are added under nitrogen.
- The reaction is stirred at 25°C for 6 hours, then quenched with ice-water. The product is isolated via recrystallization (ethanol/water).
Optimization Insights :
- DMAP accelerates acylation by activating the acyl chloride.
- Higher temperatures (>40°C) promote hydrolysis of the ester.
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–72% | |
| Purity (NMR) | >95% |
Integrated Synthetic Route and Characterization
Combining the above steps yields the target compound. Critical characterization data include:
Q & A
Q. Basic Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical m/z 469.38 for [M+H]; observed m/z 469.40) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Infrared (IR) Spectroscopy : Detects ester carbonyl (C=O stretch at 1720–1740 cm) and sulfonyl (S=O stretch at 1150–1170 cm) groups .
How do structural modifications (e.g., substituents on phenyl rings) impact the compound’s reactivity and stability?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (e.g., –Cl) : Increase electrophilicity at the pyrazole core, enhancing reactivity in nucleophilic substitutions but reducing thermal stability .
- 4-Methylphenyl vs. Phenyl Sulfonyl : The methyl group improves lipophilicity (logP +0.5) but may sterically hinder π-π stacking in crystal packing .
Experimental Validation : - Differential Scanning Calorimetry (DSC) shows melting point variations: 165–170°C (methyl-substituted) vs. 155–160°C (unsubstituted) .
What strategies are recommended for resolving contradictions in thermodynamic stability data under varying solvent systems?
Q. Advanced Research Focus
- Solubility Studies : Use Hansen Solubility Parameters (HSPs) to model interactions. For example, DMSO (δ = 26.7 MPa) stabilizes the compound better than ethanol (δ = 26.5 MPa) due to polar interactions .
- Dynamic Light Scattering (DLS) : Measures aggregation in aqueous buffers (pH 7.4), identifying destabilizing conditions (e.g., ionic strength > 0.1 M) .
How can computational modeling integrate with experimental data to predict the compound’s reactivity in synthetic pathways?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), predicting nucleophilic attack sites (e.g., C-4 of pyrazole) .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., activation energy reduction in DMF vs. THF) .
Software Integration : - WinGX processes crystallographic data, while Gaussian 16 optimizes ground-state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
